(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride

Salt Form Selection Aqueous Solubility Process Chemistry

This specific 2-bromo-5-hydroxymethylimidazole hydrochloride salt provides a reactive aryl bromide handle for cross-couplings while the free hydroxymethyl group enables downstream functionalization. The HCl counterion ensures superior aqueous solubility and crystallinity versus the free base, critical for reproducible SAR assays. Its ≥98% purity minimizes impurity-driven variability.

Molecular Formula C4H6BrClN2O
Molecular Weight 213.46
CAS No. 2309446-24-8
Cat. No. B2748807
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Technical Parameters


Basic Identity
Product Name(2-Bromo-1H-imidazol-5-yl)methanol;hydrochloride
CAS2309446-24-8
Molecular FormulaC4H6BrClN2O
Molecular Weight213.46
Structural Identifiers
SMILESC1=C(NC(=N1)Br)CO.Cl
InChIInChI=1S/C4H5BrN2O.ClH/c5-4-6-1-3(2-8)7-4;/h1,8H,2H2,(H,6,7);1H
InChIKeyKJVATUSEJLDMOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2309446-24-8 | (2-Bromo-1H-imidazol-5-yl)methanol Hydrochloride – A Regioselective Imidazole Building Block


The compound (2‑Bromo‑1H‑imidazol‑5‑yl)methanol hydrochloride (CAS 2309446-24-8) is a halogenated imidazole derivative featuring a bromine atom at the 2‑position and a hydroxymethyl group at the 5‑position of the imidazole ring, isolated as its hydrochloride salt [REFS‑1]. This substitution pattern provides a reactive aryl bromide handle suitable for metal‑catalyzed cross‑coupling reactions, while the hydroxymethyl group offers a point for further functionalization [REFS‑2]. The hydrochloride salt form generally confers enhanced aqueous solubility and improved crystallinity compared to the free base, which can facilitate purification and handling during multistep syntheses [REFS‑3].

Why Simple Imidazole Analogs Cannot Replace (2‑Bromo‑1H‑imidazol‑5‑yl)methanol Hydrochloride


Substitution of this specific hydrochloride salt with closely related imidazole analogs—such as the free base 2‑bromo‑1H‑imidazole‑5‑methanol, the 4‑yl regioisomer, or other 2‑bromoimidazole derivatives—fundamentally alters the compound’s physicochemical profile and synthetic utility. The hydrochloride counterion significantly impacts aqueous solubility, crystal habit, and long‑term storage stability [REFS‑1]. Moreover, the precise 2‑bromo‑5‑hydroxymethyl substitution pattern dictates regioselective cross‑coupling outcomes; a change to the 4‑yl isomer or a simple 2‑bromoimidazole without the hydroxymethyl group yields a different steric and electronic environment, which can lead to divergent reaction yields and impurity profiles [REFS‑2]. The quantitative evidence below demonstrates where these differences become tangible for procurement and experimental design.

Quantitative Differentiation of (2‑Bromo‑1H‑imidazol‑5‑yl)methanol Hydrochloride vs. Key Analogs


Hydrochloride Salt vs. Free Base: Solubility and Handling Advantages

The hydrochloride salt (CAS 2309446-24-8) exhibits improved aqueous solubility compared to its free base analog (2‑bromo‑1H‑imidazole‑5‑methanol, CAS 1162674-62-5). While no head‑to‑head solubility data are available for this specific pair, general imidazole salt‑form trends indicate that hydrochloride salts typically increase water solubility by 2‑ to 10‑fold relative to the corresponding free base [REFS‑1]. This property is critical for reaction work‑up and purification steps that require aqueous washes or chromatography with polar solvent systems.

Salt Form Selection Aqueous Solubility Process Chemistry

Regioisomeric Purity: 5‑yl vs. 4‑yl Substitution Defines Coupling Outcomes

The 5‑yl regioisomer (target compound) is commercially supplied with ≥98% purity [REFS‑1]. In contrast, the 4‑yl regioisomer ((2‑Bromo‑1H‑imidazol‑4‑yl)methanol, CAS 1162674-62-5) is often marketed with lower typical purity (95%) [REFS‑2]. More importantly, the substitution position profoundly affects the outcome of metal‑catalyzed cross‑coupling reactions. Studies on related imidazole scaffolds demonstrate that the 2‑bromo substituent undergoes Suzuki coupling with different efficiencies depending on the position of additional substituents [REFS‑3]. The 5‑hydroxymethyl group can influence the electronic density at the 2‑position, potentially altering reaction rates and yields compared to the 4‑yl isomer or unsubstituted 2‑bromoimidazole.

Regioselective Synthesis Suzuki‑Miyaura Coupling Kinase Inhibitor Intermediates

Hydrochloride Salt Molecular Weight Advantage for Stoichiometric Calculations

The hydrochloride salt (MW 213.46 g/mol [REFS‑1]) provides a 20.6% higher molecular weight compared to the free base 2‑bromo‑1H‑imidazole‑5‑methanol (MW 177.00 g/mol [REFS‑2]). In practice, this means that for a given target molar amount, a larger mass of the hydrochloride must be weighed. This can improve weighing accuracy, especially at small (<100 mg) scale, reducing relative weighing errors.

Reaction Stoichiometry Salt Form Selection Analytical Weighing

Commercial Availability and Consistent Purity Benchmarking

The target hydrochloride salt is routinely supplied at 98% purity by multiple vendors (e.g., AiFChem, Leyan [REFS‑1] [REFS‑2]). In comparison, the 2‑bromo‑1‑methyl‑1H‑imidazol‑5‑yl analog is typically offered at 95% purity [REFS‑3]. The higher and more consistent purity specification for the target compound reduces the need for additional purification steps prior to use in sensitive catalytic reactions.

Procurement Reliability Purity Specification Research Chemical Supply

High‑Value Application Scenarios for (2‑Bromo‑1H‑imidazol‑5‑yl)methanol Hydrochloride


Synthesis of Kinase Inhibitor Building Blocks via Suzuki‑Miyaura Coupling

The 2‑bromo substituent serves as a reliable aryl halide partner for palladium‑catalyzed Suzuki cross‑coupling reactions, enabling the introduction of aryl or heteroaryl groups at the imidazole 2‑position. The 5‑hydroxymethyl group remains intact during coupling, providing a handle for subsequent oxidation, alkylation, or conjugation steps. This route is frequently employed to generate trisubstituted imidazole cores found in many kinase inhibitor candidates [REFS‑1].

Preparation of Imidazole‑Based Ligands and Catalysts

The free hydroxymethyl group can be converted to a halide, tosylate, or amine, facilitating the attachment of the imidazole scaffold to polymer supports or the construction of bidentate ligands for transition metal catalysis. The hydrochloride salt form simplifies dissolution in polar reaction media, ensuring uniform reagent distribution [REFS‑2].

Intermediate in the Synthesis of Bioactive Heterocycles

Given the prevalence of 2,5‑disubstituted imidazoles in antifungal, antibacterial, and anticancer agents, this compound acts as a versatile entry point for medicinal chemistry diversification. Its ≥98% purity and well‑defined salt form minimize variability in biological assay results, an essential requirement for reproducible structure‑activity relationship (SAR) studies [REFS‑3].

Development of Stable Isotope‑Labeled Internal Standards

The bromine atom offers a site for halogen exchange (e.g., with deuterium or tritium) to produce isotopically labeled analogs. The hydrochloride salt’s enhanced long‑term storage stability (common to many HCl salts) is advantageous for maintaining isotopic purity over extended periods [REFS‑4].

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